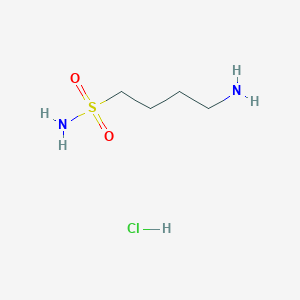
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
The research highlights the compound's versatility in synthesizing a range of biologically active molecules. One study illustrates the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating the compound's potential as a chiral building block in the preparation of alkaloids with biological activities (Passarella et al., 2005). Another example is its role in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate for crizotinib, highlighting its application in pharmaceutical synthesis (Kong et al., 2016).
Applications in Drug Synthesis
The compound is instrumental in synthesizing key intermediates for drug development, as seen in the creation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a critical component in developing potent deoxycytidine kinase inhibitors. This showcases the compound's role in oncology, with potential implications for cancer treatment (Zhang et al., 2009).
Structural and Functional Diversity
The research underscores the compound's adaptability in generating diverse molecular structures with potential therapeutic properties. For instance, its application in synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents, reflects its contribution to creating novel anticancer therapies (Rehman et al., 2018).
Contributions to Material Science
Additionally, the compound's derivatives have been explored in material science, indicating its broader applicability beyond pharmaceuticals. For example, the synthesis and characterization of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior highlight its role in creating new materials with unique properties (Pesak et al., 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-8-6-12(7-9-20)11-24-15-10-13(19)4-5-14(15)16(21)22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIHPTXRZXVJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)





![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)


![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)

